Bienvenue dans la boutique en ligne BenchChem!

Fluoxetine N-β-D-Glucuronide Sodium Salt

Analytical Method Validation LC-MS/MS Quality Control

Avoid analytical false negatives. Secure the definitive, fully synthetic Fluoxetine N-β-D-Glucuronide Sodium Salt to specifically verify Phase II UGT conjugation activity. Unlike parent drug or norfluoxetine standards (which track Phase I), this N-glucuronide reference material (MW ~507.4 g/mol) provides unmatched specificity for your LC-MS/MS method validation in biological matrices. Essential for ANDA-ready metabolic fate characterization and UGT drug-drug interaction studies. Ensure regulatory compliance with a characterized standard for this distinct, though minor, urinary biomarker and potential impurity.

Molecular Formula C₂₃H₂₅F₃NNaO₇
Molecular Weight 507.43
Cat. No. B1158477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoxetine N-β-D-Glucuronide Sodium Salt
Synonyms1-Deoxy-1-[methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic Acid; 
Molecular FormulaC₂₃H₂₅F₃NNaO₇
Molecular Weight507.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoxetine N-β-D-Glucuronide Sodium Salt: Analytical Reference Standard for Phase II Metabolism Research


Fluoxetine N-β-D-Glucuronide Sodium Salt is a highly characterized, fully synthetic reference material representing the N-glucuronide conjugate of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, supplied as a sodium salt [1]. This compound serves as the definitive analytical standard for the identification and quantification of the direct glucuronide metabolite of fluoxetine, which is formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated Phase II metabolism [2]. Unlike its parent drug fluoxetine hydrochloride or the primary active metabolite norfluoxetine, this specific N-glucuronide is a minor, yet analytically distinct, urinary elimination product critical for comprehensive metabolic profiling and toxicological confirmation [3].

Why Fluoxetine N-β-D-Glucuronide Sodium Salt Cannot Be Replaced by Fluoxetine HCl or Norfluoxetine Reference Standards


Generic substitution of this specific N-glucuronide reference standard with the parent drug fluoxetine hydrochloride, its primary active metabolite norfluoxetine, or even pharmacopeial 'Related Compound' impurities is analytically invalid [1]. Each entity possesses a distinct chemical structure, molecular weight (fluoxetine N-glucuronide sodium salt: ~507.4 g/mol; fluoxetine: 309.3 g/mol), and physicochemical property, leading to entirely different chromatographic retention times and mass spectrometric fragmentation patterns [2]. Utilizing an incorrect reference material for method development or quantitative analysis would result in false negatives for this specific metabolic pathway or inaccurate quantification due to mismatched response factors. The N-glucuronide conjugate specifically verifies Phase II conjugation activity, a detoxification pathway not represented by fluoxetine HCl or norfluoxetine standards, which are used to track Phase I oxidative metabolism and parent drug exposure [3].

Quantitative Evidence for Fluoxetine N-β-D-Glucuronide Sodium Salt Differentiation in Analytical and Metabolic Applications


Quantitative Analytical Reference Standard vs. Unspecified Pharmacopeial Impurities

This product is a fully characterized, high-purity chemical entity intended as a definitive analytical reference standard. In contrast, 'Fluoxetine Related Compound B' (USP) is a pharmacopeial impurity standard (CAS 23580-89-4) specified for system suitability or limit tests within USP monographs, with a defined concentration (approx. 2 mg/mL in 0.01N HCl) and is not the N-glucuronide metabolite . The sodium salt form of the N-glucuronide provides enhanced aqueous solubility and stability compared to the free acid, a critical advantage for preparing accurate calibration solutions in reversed-phase HPLC and LC-MS/MS analyses [1].

Analytical Method Validation LC-MS/MS Quality Control Reference Standards

Urinary Elimination Fraction vs. Major Metabolite Norfluoxetine

The total urinary elimination of fluoxetine N-glucuronide and unchanged drug accounts for less than 10% of an administered dose in humans, a minor fraction compared to the primary metabolic clearance pathways [1]. In a controlled pregnant sheep model, the combined glucuronides of fluoxetine and norfluoxetine accounted for only 3.4% of maternal drug elimination [2]. This quantitative data establishes that while analytically important for confirmation, the N-glucuronide pathway is not a major clearance mechanism for fluoxetine, contrasting sharply with the major N-demethylation pathway to norfluoxetine, which is responsible for the majority of metabolic clearance.

Drug Metabolism Excretion Profile Pharmacokinetics SSRI

Metabolic Pathway Specificity vs. Primary N-Demethylation

The formation of fluoxetine N-β-D-glucuronide is a Phase II conjugation reaction mediated by UDP-glucuronosyltransferases (UGTs), which is distinct from the primary Phase I oxidative metabolism of fluoxetine to norfluoxetine by CYP2D6 [1]. While CYP2D6 polymorphisms are known to significantly influence fluoxetine and norfluoxetine plasma concentrations [2], the impact of UGT polymorphisms on N-glucuronide formation is a separate area of study. The presence of this sodium salt standard enables the specific investigation of this non-CYP mediated clearance pathway, which is less susceptible to the classic drug-drug interactions that potently inhibit CYP2D6 [3].

Phase II Metabolism Glucuronidation CYP2D6 Drug-Drug Interactions

Stated Purity Range vs. Norfluoxetine Glucuronide Analog

Suppliers of Fluoxetine N-β-D-Glucuronide Sodium Salt and related standards provide materials with specified purity levels critical for quantitative analysis . For instance, vendors of the closely related analog (R,S)-Norfluoxetine N-β-D-glucuronide explicitly state a minimum purity of 95% as determined by 1H-NMR . While exact purity specifications for this product vary by lot and are detailed in the Certificate of Analysis (CoA) , the availability of a fully characterized, high-purity reference standard is essential for accurate quantification, unlike using a non-certified chemical.

Certificate of Analysis Reference Material Purity Quality Control Method Validation

Precision Applications for Fluoxetine N-β-D-Glucuronide Sodium Salt in Analytical and Metabolic Sciences


Bioanalytical Method Development and Validation for Comprehensive Metabolic Profiling

This standard is essential for developing and validating LC-MS/MS or HPLC-UV methods to accurately quantify fluoxetine N-glucuronide in complex biological matrices (e.g., human plasma, urine, or hepatocyte incubations) [1]. Its use ensures that the analytical method is specific for the Phase II metabolite, avoiding interference from the parent drug fluoxetine (MW 309.3) or the major metabolite norfluoxetine (MW 295.3). This is critical for generating reliable data for ANDA submissions requiring full metabolic fate characterization or for in vitro drug-drug interaction studies assessing UGT-mediated clearance pathways .

Pharmacokinetic and Toxicological Confirmation Studies

While a minor elimination product, the presence of fluoxetine N-glucuronide in urine serves as a confirmatory biomarker of fluoxetine exposure and active UGT conjugation capacity [1]. Forensic toxicology and clinical compliance laboratories utilize this standard to positively identify this specific metabolite, differentiating it from other glucuronide conjugates or isobaric interferences in mass spectrometry assays. The quantitative data (e.g., <10% urinary excretion) informs the expected concentration range and the required analytical sensitivity for its reliable detection .

Pharmaceutical Quality Control for Impurity Profiling

In the manufacturing of fluoxetine HCl API and finished dosage forms, this compound serves as a critical reference marker for detecting and quantifying the N-glucuronide-related substance, should it arise as a degradation product or process impurity [1]. This is distinct from the use of compendial impurity standards like Fluoxetine Related Compound B . Its inclusion in impurity profiles ensures compliance with ICH Q3A/Q3B guidelines by providing a characterized standard for a specific, though minor, potential impurity.

In Vitro Metabolism and Transporter Studies

Researchers investigating the role of specific UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4, UGT2B7) in the clearance of fluoxetine require this analytical standard. By using this compound as a reference, scientists can quantify the formation rate of fluoxetine N-glucuronide in vitro (e.g., in recombinant UGT supersomes or human liver microsomes) to determine enzyme kinetics (Km, Vmax) and assess the inhibitory potential of other co-administered drugs on this specific detoxification pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoxetine N-β-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.